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molecular formula C9H11FN2 B8415348 4-Azetidin-1-yl-2-fluoro-phenylamine

4-Azetidin-1-yl-2-fluoro-phenylamine

Cat. No. B8415348
M. Wt: 166.20 g/mol
InChI Key: XPMRUZHGSMMYLK-UHFFFAOYSA-N
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Patent
US07612212B2

Procedure details

To a mixture of 2-fluoro-4-iodoaniline (1 g, 4.14 mmol), copper iodide (304 mg, 0.21 mmol) and potassium phosphate (1.75 g, 8.27 mmol) in ethylene glycol (465 μl, 8.27 mmol) and isopropanol (4 mL) in a bomb flask was added azetidine (304 mg, 5.17 mmol). The flask was sealed and heated to 80° C. for 24 hours. The reaction mixture was dissolved in ethyl acetate (50 mL), washed with water (3×50 mL), brine (50 mL), and the brine layer back extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to a brown oil. The oil was purified by chromatography over silica gel eluted with 40% v/v ethyl acetate in hexanes. The product containing fractions were combined and concentrated to give 4-azetidin-1-yl-2-fluoro-phenylamine as an orange oil (555 mg, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
465 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
304 mg
Type
catalyst
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(O)CO.[NH:22]1[CH2:25][CH2:24][CH2:23]1>C(O)(C)C.C(OCC)(=O)C.[Cu](I)I>[N:22]1([C:7]2[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=2)[CH2:25][CH2:24][CH2:23]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
potassium phosphate
Quantity
1.75 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
465 μL
Type
reactant
Smiles
C(CO)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
304 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
304 mg
Type
reactant
Smiles
N1CCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
WASH
Type
WASH
Details
washed with water (3×50 mL), brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the brine layer back extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluted with 40% v/v ethyl acetate in hexanes
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C1=CC(=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 555 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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